3,5-Difluoro-2-(propan-2-yloxy)benzaldehyde
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Overview
Description
3,5-Difluoro-2-(propan-2-yloxy)benzaldehyde is an aromatic aldehyde with the molecular formula C10H10F2O2. This compound features a benzene ring substituted with two fluorine atoms at the 3 and 5 positions, an isopropoxy group at the 2 position, and an aldehyde group at the 1 position. It is used in various chemical syntheses and has applications in pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-2-(propan-2-yloxy)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3,5-difluorophenol.
Alkylation: The phenol is alkylated with isopropyl bromide in the presence of a base such as potassium carbonate to form 3,5-difluoro-2-(propan-2-yloxy)phenol.
Formylation: The alkylated product is then subjected to a formylation reaction using a reagent like dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst such as titanium tetrachloride (TiCl4) to introduce the aldehyde group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-2-(propan-2-yloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3,5-Difluoro-2-(propan-2-yloxy)benzoic acid.
Reduction: 3,5-Difluoro-2-(propan-2-yloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Difluoro-2-(propan-2-yloxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and as a building block for bioactive compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-2-(propan-2-yloxy)benzaldehyde depends on its specific application
Aldehyde Group: Can form covalent bonds with nucleophilic sites in biological molecules, potentially modifying their activity.
Fluorine Atoms: Can influence the compound’s electronic properties and reactivity, affecting its interactions with other molecules.
Isopropoxy Group: Can contribute to the compound’s lipophilicity and influence its ability to cross biological membranes.
Comparison with Similar Compounds
3,5-Difluoro-2-(propan-2-yloxy)benzaldehyde can be compared with other similar compounds, such as:
3,5-Difluoro-4-(propan-2-yloxy)benzaldehyde: Similar structure but with the aldehyde group at a different position, which can affect its reactivity and applications.
3,5-Difluoro-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an isopropoxy group, which can influence its physical and chemical properties.
3,5-Difluoro-2-(ethoxy)benzaldehyde:
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct electronic and steric properties that can be leveraged in various chemical syntheses and applications.
Properties
IUPAC Name |
3,5-difluoro-2-propan-2-yloxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-6(2)14-10-7(5-13)3-8(11)4-9(10)12/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSADGFSVIRKMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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